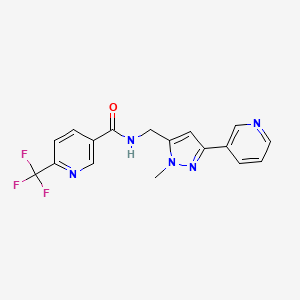

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide is a useful research compound. Its molecular formula is C17H14F3N5O and its molecular weight is 361.328. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Bisubstrate Inhibition

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide is explored in the study of bisubstrate inhibitors, particularly in the inhibition of Nicotinamide N-methyltransferase (NNMT). NNMT is crucial in the N-methylation of pyridine-containing compounds. A bisubstrate inhibitor like MS2734 demonstrates high potency and selectivity in inhibiting NNMT, providing insights into the development of more effective NNMT inhibitors (Babault et al., 2018).

Metabolism in Various Organisms

The compound is also relevant in understanding the metabolism of nicotinamide derivatives in mammals, insects, and bacteria. Studies have shown the conversion and utilization of these compounds in different organisms, highlighting the compound's role in pellagra and as a potential therapeutic target (Ellinger, Fraenkel, & Abdel Kader, 1947).

Enzyme Activity and Variation

Investigating NNMT's activity in catalyzing the N-methylation of nicotinamide and pyridine compounds, research has focused on understanding the biochemical properties and individual variations in NNMT activity. Such studies are critical in hypothesizing individual differences in toxicity or therapeutic efficacy of pyridine compounds (Rini et al., 1990).

Assay Development for NNMT

The development of new assays for NNMT activity, which includes the study of compounds like this compound, is crucial in understanding its substrate scope and potential inhibitor development. This research aids in the discovery of NNMT's role in diseases such as cancer, Parkinson's disease, diabetes, and obesity (van Haren et al., 2016).

Cancer Research

NNMT's expression in solid tumors, such as cutaneous malignant melanoma, has been studied, showing a significant relationship between NNMT levels and prognostic parameters. This suggests NNMT's potential as a biomarker in cancer diagnosis and prognosis, making research into inhibitors like this compound relevant (Ganzetti et al., 2018).

Wirkmechanismus

Target of Action

Similar compounds have been found to interact withphosphodiesterase 10 (PDE10) . PDE10 is an enzyme that breaks down cyclic nucleotides, playing a crucial role in signal transduction.

Mode of Action

Based on its structural similarity to other pde10 inhibitors, it likely binds to the active site of pde10, inhibiting its activity . This inhibition prevents the breakdown of cyclic nucleotides, leading to an increase in their concentrations and thus amplifying the signal transduction pathways they are involved in.

Biochemical Pathways

The inhibition of PDE10 affects the cyclic nucleotide signaling pathways. Cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), are involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PDE10, this compound could potentially affect these processes .

Pharmacokinetics

Similar compounds have been found to be soluble in dmf, dmso, and ethanol , which could potentially affect their absorption and distribution.

Result of Action

The result of this compound’s action would be an increase in the concentrations of cyclic nucleotides due to the inhibition of PDE10. This could amplify the signal transduction pathways that these cyclic nucleotides are involved in, potentially affecting cellular processes such as cell proliferation, differentiation, and apoptosis .

Eigenschaften

IUPAC Name |

N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N5O/c1-25-13(7-14(24-25)11-3-2-6-21-8-11)10-23-16(26)12-4-5-15(22-9-12)17(18,19)20/h2-9H,10H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZAJZZIHWPXHHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino}acetamide](/img/structure/B2985747.png)

![(5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B2985753.png)

![(E)-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2985756.png)

![N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2985757.png)

![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine](/img/structure/B2985759.png)

![2-[(2,4-difluorobenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2985762.png)

![N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-2-methylbenzamide](/img/structure/B2985768.png)

![8-(3,4-dimethoxyphenethyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2985769.png)